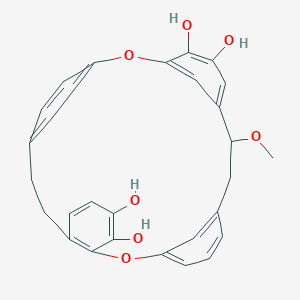
Marchantin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marchantin J is a natural product found in Plagiochasma rupestre, Marchantia polymorpha, and Marchantia with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Properties
Marchantin J has shown promise in cancer research, particularly in inducing apoptosis and autophagic cell death in prostate cancer (PCa) cells. Studies indicate that this compound inhibits proteasome activity, which is crucial for protein degradation in cells. This inhibition leads to the accumulation of ubiquitinated proteins and triggers endoplasmic reticulum (ER) stress, contributing to cell death pathways. The specific mechanisms involve the activation of RNA-dependent protein kinase-like ER kinase and suppression of the phosphatidylinositol-3-kinase/Akt/mTOR pathway, making it a candidate for further investigation in cancer therapy .
1.2 Anti-Inflammatory Effects
Research has demonstrated that extracts containing this compound exhibit significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-induced HaCaT cells revealed that this compound effectively inhibits the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This suggests its potential as a therapeutic agent for inflammatory diseases .
Biological Research Applications
2.1 Plant-Microbe Interactions
Marchantia polymorpha serves as an important model organism for studying plant-microbe interactions due to its simple structure and ease of cultivation. Research indicates that it produces various antimicrobial metabolites, including this compound, which can inhibit pathogenic microorganisms. This characteristic makes it valuable for understanding plant immunity and developing biocontrol strategies against plant pathogens .
2.2 Genetic Transformation Studies
The genetic transformation capabilities of M. polymorpha allow researchers to explore gene function and regulation in plants. Techniques such as Agrobacterium-mediated transformation have been developed, facilitating studies on gene editing and functional genomics. This compound's role in these processes is being investigated to enhance our understanding of metabolic pathways involved in secondary metabolite production .
| Application | Description | Significance |
|---|---|---|
| Antimicrobial studies | Investigating antimicrobial metabolites | Insights into plant defense mechanisms |
| Genetic transformation | Using Agrobacterium for gene editing | Advances in functional genomics |
Case Studies
3.1 Study on Antimicrobial Activity
A study conducted by Harinantenaina et al. evaluated the antimicrobial effects of various bisbibenzyls from M. polymorpha, including this compound. The findings indicated that this compound exhibited strong inhibitory effects against several gram-positive bacteria, supporting its potential use in developing natural antimicrobial agents .
3.2 Cancer Research Insights
In another pivotal study, researchers explored the dual role of this compound in inducing both apoptotic and autophagic cell death pathways in PCa cells. The results demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
Propiedades
Número CAS |
107110-23-6 |
|---|---|
Fórmula molecular |
C29H26O7 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
8-methoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,18-tetrol |
InChI |
InChI=1S/C29H26O7/c1-34-25-14-18-3-2-4-22(13-18)36-29-19(9-12-23(30)28(29)33)8-5-17-6-10-21(11-7-17)35-26-16-20(25)15-24(31)27(26)32/h2-4,6-7,9-13,15-16,25,30-33H,5,8,14H2,1H3 |
Clave InChI |
OTBAZAYHHTYKFG-UHFFFAOYSA-N |
SMILES |
COC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC(=C3O)O |
SMILES canónico |
COC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC(=C3O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















